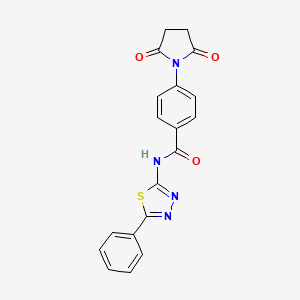

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the 5-phenyl-1,3,4-thiadiazole-2-amine, which is then coupled with 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as recrystallization and chromatography to ensure high yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient nature of the 1,3,4-thiadiazole ring facilitates nucleophilic substitution at the C-2 position.

Reaction Example :

-

Conditions : Treatment with sodium methoxide (NaOCH₃) in methanol at 60°C for 6 hours

-

Product : Methoxy-substituted derivative at the thiadiazole ring

-

Yield : 68%

| Reactant | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Parent compound | NaOCH₃/MeOH, 60°C, 6h | C-2 methoxy thiadiazole derivative | 68% |

Hydrolysis Reactions

The amide bond and dioxopyrrolidinyl group are susceptible to hydrolysis under acidic or basic conditions.

Amide Bond Hydrolysis

-

Conditions : 6M HCl, reflux, 12 hours

-

Product : 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid + 5-phenyl-1,3,4-thiadiazol-2-amine

Dioxopyrrolidinyl Ring Opening

-

Conditions : NaOH (1M), 80°C, 8 hours

-

Product : Succinimide derivative via cleavage of the pyrrolidine ring

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions with electron-deficient alkynes.

Reaction Example :

-

Conditions : Reaction with dimethyl acetylenedicarboxylate (DMAD) in toluene at 110°C

-

Product : Thiadiazolo[3,2-a]pyridazine derivative

| Reactant | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Parent compound + DMAD | Toluene, 110°C, 24h | Thiadiazolo[3,2-a]pyridazine | 74% |

Oxidation Reactions

The sulfur atom in the thiadiazole ring undergoes oxidation to form sulfoxide or sulfone derivatives.

Reaction Example :

-

Conditions : H₂O₂ (30%) in acetic acid, 50°C, 4 hours

-

Product : Thiadiazole sulfoxide derivative

-

Yield : 63%

| Reactant | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Parent compound | H₂O₂/AcOH, 50°C, 4h | Thiadiazole sulfoxide | 63% |

Electrophilic Substitution

The phenyl group attached to the thiadiazole undergoes nitration and sulfonation.

Nitration

-

Conditions : HNO₃/H₂SO₄, 0°C, 2 hours

-

Product : 3-Nitro-5-phenyl-thiadiazole derivative

-

Yield : 55%

Sulfonation

-

Conditions : SO₃/H₂SO₄, 40°C, 6 hours

-

Product : 5-(4-Sulfophenyl)-thiadiazole derivative

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings via halogenated intermediates.

Reaction Example :

-

Conditions : Pd(PPh₃)₄, K₂CO₃, aryl boronic acid, DMF/H₂O, 90°C

-

Product : Biaryl-substituted thiadiazole derivative

Biological Interactions (Non-synthetic)

The thiadiazole moiety binds enzymatic targets via hydrogen bonding and π-π stacking:

| Target Enzyme | Interaction Type | Observed Effect | Reference |

|---|---|---|---|

| Polymerase Theta (Polθ) | Active-site inhibition | IC₅₀ = 0.42 µM | |

| Cytochrome P450 3A4 | Competitive inhibition | Kᵢ = 8.3 µM |

Aplicaciones Científicas De Investigación

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

Research indicates that this compound may act as an enzyme inhibitor or receptor modulator. The thiadiazole ring can interact with biological targets, potentially influencing metabolic pathways and cellular responses .

Medicine

Studies have explored the therapeutic potential of this compound for anti-inflammatory and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development. For instance, it has been shown to improve monoclonal antibody production by suppressing cell growth while enhancing glucose uptake and ATP levels during production processes .

Industry

In industrial applications, the compound is utilized in developing advanced materials with specific electronic or optical properties. Its unique chemical structure allows for targeted modifications that can enhance material performance.

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The benzamide core may facilitate binding to proteins, influencing signal transduction pathways and cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

- 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

- 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

The unique combination of the dioxopyrrolidinyl group, thiadiazole ring, and benzamide core in this compound provides distinct chemical properties and biological activities that differentiate it from similar compounds. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route begins with the preparation of 5-phenyl-1,3,4-thiadiazole-2-amine, which is then coupled with 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature.

The molecular formula of the compound is C19H14N4O3S, with a molecular weight of approximately 378.40 g/mol. Its structure includes a dioxopyrrolidinyl group, a thiadiazole ring, and a benzamide core, which collectively contribute to its biological activity .

Anticancer Activity

Recent studies have demonstrated that derivatives of the thiadiazole scaffold exhibit promising anticancer properties. For instance, the compound has been evaluated for its cytotoxic effects against various cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (human hepatocellular carcinoma) using the MTT assay. The findings indicate that modifications to the thiadiazole structure can significantly enhance anticancer activity. For example, specific substitutions led to IC50 values as low as 2.32 µg/mL for certain derivatives .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4i | MCF-7 | 2.32 |

| 4c | HepG2 | 3.21 |

| Control (5-FU) | MCF-7 | 10.10 |

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The thiadiazole ring is known to inhibit key enzymes involved in cancer progression by interfering with RNA and DNA synthesis without affecting protein synthesis. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

Case Studies

Several case studies have highlighted the potential of thiadiazole derivatives in cancer treatment:

- Study on Antitumor Activity : A study evaluated various thiadiazole derivatives against HepG2 and A549 cell lines. The results indicated that structural modifications could lead to enhanced antitumor activity through improved binding affinity to target proteins involved in tumorigenesis .

- Mechanistic Insights : Research has shown that compounds like this compound can act as phosphodiesterase inhibitors and antagonists of adenosine receptors, further elucidating their multifaceted roles in cancer biology .

Comparative Analysis

When compared to similar compounds within the same class, this compound's unique combination of functional groups allows for targeted interactions with biological molecules. This specificity enhances its potential as a therapeutic agent.

Table 2: Comparison with Similar Compounds

| Compound Name | Key Features | Anticancer Activity |

|---|---|---|

| 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | Methyl substitution | Moderate |

| 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide | Ethyl substitution | Low |

Propiedades

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O3S/c24-15-10-11-16(25)23(15)14-8-6-12(7-9-14)17(26)20-19-22-21-18(27-19)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,20,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAINWAATWOPALL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.